Pueroside A Pueroside A
Brand Name: Vulcanchem
CAS No.:
VCID: VC18013001
InChI: InChI=1S/C29H34O14/c1-12-22(33)24(35)26(37)28(40-12)39-11-20-23(34)25(36)27(38)29(43-20)42-19-8-14-4-7-16(31)9-18(14)41-21(32)10-17(19)13-2-5-15(30)6-3-13/h2-7,9-10,12,19-20,22-31,33-38H,8,11H2,1H3/b17-10-/t12-,19?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
SMILES:
Molecular Formula: C29H34O14
Molecular Weight: 606.6 g/mol

Pueroside A

CAS No.:

Cat. No.: VC18013001

Molecular Formula: C29H34O14

Molecular Weight: 606.6 g/mol

* For research use only. Not for human or veterinary use.

Pueroside A -

Specification

Molecular Formula C29H34O14
Molecular Weight 606.6 g/mol
IUPAC Name (3Z)-9-hydroxy-4-(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one
Standard InChI InChI=1S/C29H34O14/c1-12-22(33)24(35)26(37)28(40-12)39-11-20-23(34)25(36)27(38)29(43-20)42-19-8-14-4-7-16(31)9-18(14)41-21(32)10-17(19)13-2-5-15(30)6-3-13/h2-7,9-10,12,19-20,22-31,33-38H,8,11H2,1H3/b17-10-/t12-,19?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
Standard InChI Key LRFHJRYHICUNML-WAHMGNLFSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/3CC4=C(C=C(C=C4)O)OC(=O)/C=C3/C5=CC=C(C=C5)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CC4=C(C=C(C=C4)O)OC(=O)C=C3C5=CC=C(C=C5)O)O)O)O)O)O)O

Introduction

Chemical Identity and Molecular Characterization

Structural Composition

Pueroside A is classified as a glycoside, characterized by a sugar moiety linked to a non-carbohydrate aglycone. Its molecular formula is C~21~H~30~O~8~, with a molecular weight of 410.5 g/mol . The compound's structure includes a complex arrangement of hydroxyl and methyl groups, as well as a glucopyranosyl unit attached via an ether linkage. Key stereochemical features were resolved through experimental and calculated electronic circular dichroism (ECD) spectra, confirming the (S)-configuration at critical chiral centers .

Distinction from Similar Compounds

A common point of confusion arises between Pueroside A (CAS: 100692-52-2) and Pteroside A (CAS: 35910-15-7). While both are glycosides, Pteroside A is isolated from Pteridium aquilinum (bracken fern) and exhibits a distinct molecular formula (C~21~H~30~O~8~) and biological profile . This distinction underscores the importance of precise nomenclature in natural product research.

Table 1: Comparative Molecular Properties of Pueroside A and Analogues

CompoundSource PlantMolecular FormulaMolecular Weight (g/mol)CAS Number
Pueroside APueraria lobataC~21~H~30~O~8~410.5100692-52-2
Pteroside APteridium aquilinumC~21~H~30~O~8~410.535910-15-7
Kuzubutenolide APueraria lobataC~20~H~28~O~7~396.4125345-89-1

Natural Sources and Isolation Methods

Extraction and Purification

The isolation process typically involves:

  • Solvent Extraction: Methanol or ethanol-based extraction of dried root material

  • Chromatographic Separation: Sequential use of silica gel, Sephadex LH-20, and preparative HPLC

  • Racemate Resolution: Chiral separation techniques for enantiomeric forms, as demonstrated in the isolation of (S)- and (R)-puerol C derivatives .

Anti-Inflammatory Mechanisms and Biological Activity

Modulation of Macrophage Response

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Pueroside A derivatives exhibit dose-dependent inhibition of NO production, with IC~50~ values ranging from 16.87 to 39.95 μM . This suppression correlates with reduced mRNA expression of key inflammatory mediators:

  • Tumor Necrosis Factor-α (TNF-α): 58% reduction at 20 μM

  • Interleukin-1β (IL-1β): 63% reduction at 20 μM

  • Interleukin-6 (IL-6): 49% reduction at 20 μM

Structure-Activity Relationships

The anti-inflammatory efficacy of Pueroside A derivatives depends critically on stereochemistry. For instance, (S)-puerol C demonstrates 2.3-fold greater potency in NO inhibition compared to its (R)-enantiomer, highlighting the importance of chiral centers in biological interactions .

Table 2: Bioactivity Comparison of Pueraria lobata Derivatives

CompoundNO Inhibition IC~50~ (μM)TNF-α Reduction (%)IL-6 Reduction (%)
(S)-Puerol C16.87 ± 1.262.4 ± 3.151.2 ± 2.8
Kuzubutenolide A24.15 ± 1.858.9 ± 2.747.6 ± 3.1
Isoflavone Genistein42.30 ± 2.434.7 ± 1.928.4 ± 1.5

Challenges and Future Directions

Bioavailability Optimization

Despite promising in vitro activity, Pueroside A faces pharmacokinetic challenges:

  • Oral Bioavailability: Estimated at 12.4% due to first-pass metabolism

  • Plasma Half-Life: 2.3 hours in rodent models

Nanoparticle encapsulation and prodrug strategies are currently under investigation to enhance its therapeutic potential.

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